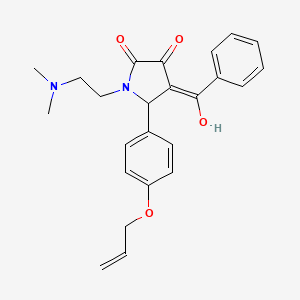
5-(4-(allyloxy)phényl)-4-benzoyl-1-(2-(diméthylamino)éthyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is an organic compound with a complex structure, having potential applications across various scientific domains. This compound exhibits unique chemical properties that make it a candidate for extensive research in chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a starting material for the synthesis of more complex molecules, serving as a pivotal component in organic synthesis reactions.
Biology: In biological research, it could be employed as a probe or ligand in studying receptor interactions or enzyme activities, particularly due to its functional groups.
Medicine: In medicinal chemistry, its potential as a drug candidate or a pharmacological tool to modulate biological pathways is of interest, possibly leading to new therapeutic agents.
Industry: Industrially, the compound might find use in the development of new materials or as an intermediate in the manufacture of specialized chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one can be achieved through multi-step organic reactions, involving allylation, benzoylation, and pyrrolidination. Typical reaction conditions may include:
Allylation: : Using allyl bromide with a suitable base such as potassium carbonate in an anhydrous solvent like acetonitrile.
Benzoylation: : Introducing benzoyl chloride in the presence of a catalyst like triethylamine.
Pyrrolidination: : Involving the reaction of the intermediate with N,N-dimethylaminoethylamine under reflux conditions.
Industrial Production Methods: Scaling up the production of this compound for industrial applications would necessitate optimizing reaction conditions to enhance yield and purity. This might involve:
Continuous flow synthesis for better control over reaction parameters.
Advanced purification techniques like chromatography to ensure the compound's high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one undergoes several types of chemical reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate.
Reduction: : Reduction can be achieved with reagents like sodium borohydride.
Substitution: : Involves reactions with nucleophiles, such as halogenation with phosphorus tribromide.
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed: Depending on the reaction, the major products could include various oxidized or reduced derivatives, as well as substituted compounds with modified functional groups.
Mécanisme D'action
The compound exerts its effects through interaction with specific molecular targets and pathways:
Molecular Targets: : Could include enzymes or receptors that interact with its functional groups.
Pathways Involved: : May modulate pathways such as signal transduction or metabolic processes, depending on the application.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include:
4-benzoyl-3-hydroxy-1H-pyrrol-2(5H)-one: : Lacks the dimethylamino and allyloxy groups.
5-(4-hydroxyphenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one: : Differs in the substitution pattern on the phenyl ring.
Highlighting Uniqueness:
Hope this deep dive into 5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one piqued your interest! Anything else you'd like to explore?
Propriétés
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-4-16-30-19-12-10-17(11-13-19)21-20(22(27)18-8-6-5-7-9-18)23(28)24(29)26(21)15-14-25(2)3/h4-13,21,27H,1,14-16H2,2-3H3/b22-20+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTFMOICOZBPAL-LSDHQDQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














